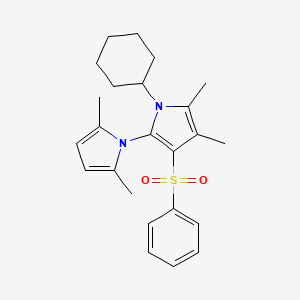

![molecular formula C17H15FN2OS2 B3001470 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-65-1](/img/structure/B3001470.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a novel chemical entity that appears to be structurally related to a class of fluoroquinolone derivatives and thiazole compounds. These derivatives have been synthesized to explore their potential antibacterial activity against various bacterial strains. The presence of a fluorine atom and the thiazole ring in the molecular structure suggests that the compound could exhibit significant biological activity, as seen in other related compounds .

Synthesis Analysis

The synthesis of related fluoroquinolone derivatives involves the introduction of N-thiomide linkage with 6-substituted-2-aminobenzothiazole substituents. This process aims to create potent analogs with enhanced antibacterial properties. The synthesis route likely involves multiple steps, including the formation of the thiazole ring and the subsequent introduction of the fluorine atom and the N-thiomide linkage. The precise synthesis method for N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is not detailed, but it would presumably follow similar synthetic strategies .

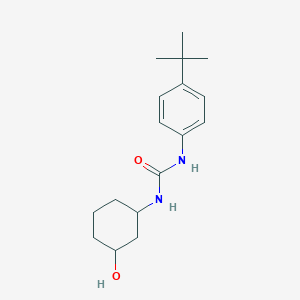

Molecular Structure Analysis

The molecular structure of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is characterized by the presence of a benzothiazole core with a fluorine atom at the 6-position, which is known to influence the biological activity of such compounds. The thiazole ring is a common feature in many pharmacologically active molecules, contributing to the compound's potential interaction with biological targets. The N-thiomide linkage is another critical feature that could affect the compound's binding affinity and overall efficacy .

Chemical Reactions Analysis

While the specific chemical reactions of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide are not described, related compounds have shown the ability to interact with bacterial enzymes or receptors, leading to antibacterial effects. The fluoroquinolone derivatives synthesized in the study exhibit such activity, suggesting that the compound may also undergo chemical reactions that enable it to exert antibacterial effects. The nitro-substituted benzothiazole compounds, in particular, have demonstrated significant antibacterial potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide would likely include its solubility, stability, and lipophilicity, which are important for its biological activity and pharmacokinetic profile. The presence of the fluorine atom typically increases the compound's stability and lipophilicity, potentially enhancing its ability to penetrate bacterial cell walls. The related compounds with similar structures have shown good pharmacokinetic profiles in animal models, indicating that N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide may also possess favorable properties for in vivo studies .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its potential biological activity. It could also be interesting to explore its potential applications, for example in medicinal chemistry .

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS2/c1-11-2-5-13(6-3-11)22-9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)23-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMLXRFAUYNWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)

![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)

![1-(4-Phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone](/img/structure/B3001403.png)

![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)